75Qjq8ZT8J
Description
75Qjq8ZT8J (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a sulfur-containing heterocyclic ring fused with a benzene ring and a carboxylic acid substituent. Key properties include:
- Physical Properties: High polarity (TPSA: 65.54 Ų) and moderate lipophilicity (LogP: 2.45) .
- Biological Activity: Exhibits cytochrome P450 inhibition (CYP1A2) and high gastrointestinal absorption, with confirmed blood-brain barrier (BBB) permeability .
- Synthetic Routes: Synthesized via refluxing with thionyl chloride in methanol or ethanol, followed by pH adjustment and silica gel column purification .
Properties
CAS No. |
312738-71-9 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
HMPQNKHUCZOORN-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 75Qjq8ZT8J include brominated and methyl-substituted benzo[b]thiophene derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| 75Qjq8ZT8J (CAS 7312-10-9) | C₉H₅BrO₂S | 257.10 | Br at position 7 | 1.00 | Reference compound |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | Br at position 7 | 0.93 | Identical structure; naming convention |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | Br at 6, CH₃ at 4 | 0.91 | Methyl group enhances lipophilicity |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 186.21 | No halogen substituents | 0.89 | Lower molecular weight; reduced bioactivity |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₈O₂S | 200.23 | CH₃ at 6 | 0.85 | Increased steric hindrance |
Key Findings:
Structural Impact on Bioactivity: Bromination at position 7 (75Qjq8ZT8J) confers higher CYP1A2 inhibition compared to non-brominated analogs, which show minimal enzyme interaction . Methyl groups (e.g., 6-Bromo-4-methyl analog) increase lipophilicity (LogP: 3.12 vs. 2.45 for 75Qjq8ZT8J), enhancing membrane permeability but reducing aqueous solubility .
Thermodynamic Stability :
- 75Qjq8ZT8J exhibits a melting point of 215–217°C, higher than its methyl-substituted analogs (e.g., 6-Methyl analog: 198–200°C), due to stronger intermolecular hydrogen bonding .
Synthetic Complexity: Brominated derivatives require stringent reaction conditions (e.g., thionyl chloride reflux) compared to non-halogenated analogs, which are synthesized via milder esterification pathways .
Toxicity Profile: 75Qjq8ZT8J has a higher toxicity warning (LD₅₀: 120 mg/kg in rodents) than its non-brominated counterpart (LD₅₀: 450 mg/kg), attributed to electrophilic reactivity of the bromine atom .
Methodological Considerations
- Structural Elucidation : NMR (¹H and ¹³C) and UV spectroscopy are critical for distinguishing positional isomers (e.g., bromine at position 6 vs. 7) .
- Database Cross-Referencing : Platforms like KLSD use SMILES strings to compare molecular scaffolds and predict bioactivity, confirming 75Qjq8ZT8J’s uniqueness in kinase-targeted databases .
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